molecular formula C25H18ClN3OS B2659430 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891113-95-4

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2659430
CAS RN: 891113-95-4
M. Wt: 443.95
InChI Key: XTAIIGMCJPVHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H18ClN3OS and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability Improvement

Research led by Stec et al. (2011) focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including analogs of N-(6-chlorobenzo[d]thiazol-2-yl)acetamide. The study aimed at improving metabolic stability by investigating alternative heterocycles to the benzothiazole ring, demonstrating efforts to enhance the drug's efficacy and reduce metabolic degradation (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) synthesized and analyzed bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. This study highlights the potential of these compounds in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection, as well as their non-linear optical (NLO) activity. Additionally, molecular docking with Cyclooxygenase 1 (COX1) suggested significant binding affinity, indicating potential biological applications (Mary et al., 2020).

Antimicrobial Activity and SARS-CoV-2 Inhibition

Al‐Janabi et al. (2020) explored the synthesis of novel Schiff bases, including N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine, for their antimicrobial activity against various pathogenic bacteria. The study also included molecular docking to assess potential inhibition of SARS-CoV-2's 3-chymotrypsin-like protease (3CLpro), identifying compounds with promising results as inhibitors (Al‐Janabi et al., 2020).

Anti-HIV Drug Potential

Oftadeh et al. (2013) conducted density functional theory (DFT) studies on acetamide derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, to evaluate their local molecular properties and potential as anti-HIV drugs. The study suggested that certain derivatives could be potent anti-HIV drugs based on their reactivity and interactions with biological molecules (Oftadeh et al., 2013).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAIIGMCJPVHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.